Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate
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Description
Synthesis Analysis
The synthesis of related diethyl malonate derivatives involves Knoevenagel condensation reactions, demonstrating the versatility of malonate compounds in forming complex structures. For instance, diethyl 2-(4-methylbenzylidene)malonate was synthesized using 4-methylbenzaldehyde and diethyl malonate in the presence of a catalytic amount of piperidine and trifluoroacetic acid, under reflux conditions in benzene (Achutha et al., 2016). This method highlights the role of catalysis and specific reactants in directing the synthesis process.
Molecular Structure Analysis
The molecular structure of diethyl malonate derivatives is often characterized by single crystal X-ray diffraction, providing detailed insights into their crystallography. The structural analysis reveals the stabilization of these compounds through various non-covalent interactions, including hydrogen bonding. For example, compounds have been found to crystallize in different systems, demonstrating diverse molecular packing influenced by intermolecular interactions (Ilangovan et al., 2013).
Chemical Reactions and Properties
Diethyl malonate derivatives participate in a range of chemical reactions, underpinning their reactivity and functional versatility. For instance, the rapid room temperature synthesis of diethyl 2-((4-nitroanilino) methylene)malonate demonstrates their potential in synthesizing biologically active molecules through nucleophilic vinyl substitution reactions (Valle et al., 2018).
Scientific Research Applications
1. Insights into Supramolecular Assembly
Diethyl aryl amino methylene malonate (DAM) derivatives, including those similar to Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate, have been investigated for their supramolecular assembly formation. Single crystal X-ray diffraction studies have revealed their coplanar molecular structures and the presence of strong intramolecular N–H⋯O hydrogen bonding. Such insights are crucial for understanding the molecular conformation and weak interactions in these compounds, which may have implications for various applications in chemistry and materials science (Shaik et al., 2019).
2. Polymerization Initiator Applications
Methylene bis(diethyl malonate)–Ce(IV) redox systems, closely related to Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate, have been used as initiators in polymerization processes. These initiators have been particularly effective in the polymerization of methyl methacrylate at room temperature, achieving high yields with moderate concentration ratios (Bıçak & Özeroğlu, 2001).
3. Synthesis of Heterocyclic Compounds
Compounds like Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate have been used in the synthesis of heterocyclic compounds. For instance, reactions with amino methylene diethyl malonate have led to the production of various heterocyclic compounds under optimal conditions, contributing to advancements in organic synthesis and pharmaceutical research (Xia Ming, 2007).
4. Role in Multistage Synthesis of Quinoline Derivatives
These molecules play a crucial role as precursors in the multistage synthesis of quinoline derivatives, which possess biological activities such as antiviral, immunosuppressive, and anticancer properties. This demonstrates their significance in the synthesis of biologically active compounds (Valle et al., 2018).
properties
IUPAC Name |
diethyl 2-[(2,3,4-trifluoroanilino)methylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4/c1-3-21-13(19)8(14(20)22-4-2)7-18-10-6-5-9(15)11(16)12(10)17/h5-7,18H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWGDSAIUPPJIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159868 |
Source
|
Record name | 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl {[(2,3,4-trifluorophenyl)amino]-methylene}malonate | |
CAS RN |
100501-60-8 |
Source
|
Record name | 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100501-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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